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Compound of Interest

Compound Name: Adipic acid-d4

Cat. No.: B12314669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic

resonance (NMR) and mass spectrometry (MS) spectral data for adipic acid-d4. Due to the

limited availability of direct experimental spectra for the deuterated species, this document

presents high-quality spectral data for unlabeled adipic acid as a reference. It further

elaborates on the anticipated spectral changes resulting from deuterium substitution at the C2,

C2', C5, and C5' positions. Detailed experimental protocols for acquiring such data are also

provided.

Introduction to Adipic Acid-d4
Adipic acid is a dicarboxylic acid of significant industrial importance, primarily as a monomer in

the production of nylon 6,6. Deuterium-labeled adipic acid, specifically adipic acid-d4
(HOOC(CH₂)(CD₂)₂CH₂COOH), serves as a valuable internal standard in quantitative mass

spectrometry-based studies, such as metabolic flux analysis and pharmacokinetic

assessments. The substitution of hydrogen with deuterium provides a distinct mass shift,

allowing for its differentiation from the endogenous, unlabeled analyte while maintaining nearly

identical chemical properties.

Predicted Spectral Data
The following tables summarize the experimental NMR and MS data for unlabeled adipic acid.

The expected modifications for adipic acid-d4 are described in the accompanying text.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Adipic Acid

Protons
Chemical Shift (δ)
in DMSO-d₆ (ppm)

Multiplicity Integration

-COOH ~12.0 Singlet 2H

-CH₂- (α to COOH) ~2.21 Triplet 4H

-CH₂- (β to COOH) ~1.51 Quintet 4H

Expected ¹H NMR Spectrum of Adipic Acid-d4:

In the ¹H NMR spectrum of adipic acid-d4, the signal corresponding to the α-protons at ~2.21

ppm would be absent due to the substitution of these four protons with deuterium. The

spectrum would be simplified, showing only the signal for the β-protons at ~1.51 ppm and the

carboxylic acid protons at ~12.0 ppm.

Table 2: ¹³C NMR Spectral Data for Adipic Acid

Carbon Chemical Shift (δ) in DMSO-d₆ (ppm)

-COOH ~174

-CH₂- (α to COOH) ~34

-CH₂- (β to COOH) ~24

Expected ¹³C NMR Spectrum of Adipic Acid-d4:

The ¹³C NMR spectrum of adipic acid-d4 is expected to show a few key differences compared

to the unlabeled compound. The carbon atom directly bonded to deuterium (the α-carbon) will

exhibit a triplet in the proton-coupled ¹³C spectrum due to C-D coupling. In the proton-

decoupled spectrum, this signal may appear as a slightly broadened and less intense peak

compared to its non-deuterated counterpart. A slight upfield shift (isotope shift) of the α-carbon
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signal is also anticipated. The chemical shifts of the other carbon atoms should remain largely

unaffected.

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Adipic Acid

Parameter Value

Molecular Weight 146.14 g/mol

Molecular Ion [M]⁺ m/z 146

Key Fragment Ions (EI) m/z 128, 112, 100[1]

Deprotonated Molecule [M-H]⁻ m/z 145.0511[2]

Key Fragment Ions (CID of [M-H]⁻) m/z 127, 101, 83, 81[2][3]

Expected Mass Spectrum of Adipic Acid-d4:

The molecular weight of adipic acid-d4 is 150.17 g/mol [4]. Consequently, the molecular ion

peak in the mass spectrum will be observed at m/z 150, a shift of +4 mass units compared to

unlabeled adipic acid. The fragmentation pattern is expected to be analogous to the unlabeled

compound, with the corresponding fragment ions also shifted by +4 or a fraction thereof,

depending on which part of the molecule is retained in the fragment. For instance, the loss of a

water molecule from the deuterated parent ion would likely result in a fragment at m/z 132. A

study on adipic acid-d2 showed that the primary fragmentation is the loss of a water molecule.

Experimental Protocols
The following are detailed methodologies for the spectral analysis of adipic acid-d4.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of adipic acid-d4 and dissolve it in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry NMR tube.
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Ensure complete dissolution by gentle vortexing.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis or precise chemical shift referencing is required. For spectra in D₂O, a reference

compound like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be used.

Instrumentation and Data Acquisition:

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400

MHz or higher).

¹H NMR:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum to obtain pure absorption lineshapes.

Perform baseline correction to ensure a flat baseline.

Reference the chemical shifts to the internal standard or the residual solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Mass Spectrometry
Sample Preparation:

Prepare a stock solution of adipic acid-d4 in a suitable solvent (e.g., methanol, acetonitrile,

or water).

For analysis by techniques like Electrospray Ionization (ESI), further dilute the stock solution

to an appropriate concentration (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

Instrumentation and Data Acquisition:

The analysis can be performed on various mass spectrometers, such as a quadrupole, time-

of-flight (TOF), or Orbitrap mass analyzer, often coupled with a liquid chromatography (LC)

system for sample introduction.

LC-MS (ESI):

Use a suitable reverse-phase column (e.g., C18).

Employ a mobile phase gradient of water and an organic solvent (e.g., methanol or

acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to

promote ionization.

Set the mass spectrometer to operate in either positive or negative ion mode. For

dicarboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.

Acquire full scan mass spectra to identify the molecular ion.

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation

data.

Data Processing:

Analyze the full scan data to determine the mass-to-charge ratio (m/z) of the molecular ion.

Examine the MS/MS spectra to identify the characteristic fragment ions.
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Use the accurate mass measurements from a high-resolution mass spectrometer to confirm

the elemental composition of the parent and fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of adipic acid-
d4.

Sample Preparation Spectral Analysis Data Processing & Interpretation

Adipic Acid-d4 Sample

Dissolve in
Deuterated Solvent

Dissolve and Dilute
in Mobile Phase

NMR Spectrometer

Mass Spectrometer

NMR Data Processing
(FT, Phasing, Baseline Correction)

MS Data Processing
(Peak Identification, Fragmentation Analysis)

Spectral Interpretation
& Structural Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for NMR and MS analysis of Adipic Acid-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of Adipic Acid-d4: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12314669#adipic-acid-d4-spectral-data-nmr-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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